2-Cyclobutyl-1-phenylethanamine hydrochloride

Description

Cyclobutyl-Phenylethylamine Backbone Analysis

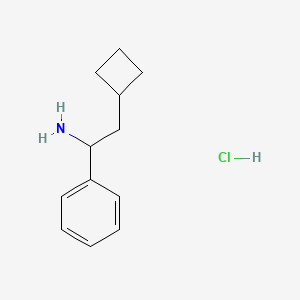

2-Cyclobutyl-1-phenylethanamine hydrochloride consists of a phenylethylamine scaffold modified by a cyclobutyl substituent at the C1 position of the ethylamine chain. The core structure features a benzene ring connected to a two-carbon ethylamine backbone, with the cyclobutane ring fused to the central carbon (C1) via a single bond. The hydrochloride salt forms through protonation of the primary amine group, enhancing solubility and stability.

Key structural parameters include:

The cyclobutyl group introduces significant steric hindrance and angle strain, with bond angles compressed to approximately 86° compared to the tetrahedral 109.5°. This strain is partially alleviated by a puckered conformation, where two carbons lie out of plane, reducing eclipsing hydrogen interactions. The phenyl group adopts a planar configuration, with π-π stacking potential in crystalline states.

Chiral Center Configuration at C1 Position

The C1 carbon constitutes a stereogenic center, with the (R)-enantiomer being the predominant configuration synthesized in asymmetric reactions. X-ray crystallography of related compounds confirms that the cyclobutyl and phenyl groups occupy distinct spatial orientations, influencing intermolecular interactions. The (R)-configuration positions the cyclobutyl group equatorially relative to the ethylamine chain, minimizing steric clashes with the aromatic ring.

Enantiomeric purity is critical for biological activity, as demonstrated in studies of analogous cyclobutane-containing pharmaceuticals, where (R)-configurations exhibit enhanced receptor binding affinity. Chiral resolution techniques, such as diastereomeric salt crystallization, are employed to isolate the desired enantiomer.

Conformational Flexibility of Cyclobutyl Substituent

The cyclobutyl ring exhibits dynamic puckering, alternating between "bent" and "butterfly" conformations with a puckering angle of ~35°. This flexibility allows temporary relief from torsional strain but increases angle strain, creating a balance between ring stability and molecular rigidity. Computational models predict a barrier to ring inversion of ~5–10 kcal/mol, permitting conformational interconversion at room temperature.

The substituent's flexibility impacts molecular recognition:

- Extended conformation : Cyclobutyl group projects away from the phenyl ring, optimizing hydrophobic interactions.

- Folded conformation : Cyclobutyl and phenyl groups align parallel, enhancing van der Waals contacts in apolar environments.

Comparison to analogous structures:

| Compound | Ring Size | Puckering Angle | Conformational Flexibility |

|---|---|---|---|

| 2-Cyclobutyl derivative | 4-membered | 35° | Moderate (dynamic puckering) |

| 2-Cyclopentyl derivative | 5-membered | 25° | High (envelope conformations) |

| 2-Cyclohexyl derivative | 6-membered | 0° (chair) | Low (fixed chair) |

Properties

IUPAC Name |

2-cyclobutyl-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-12(9-10-5-4-6-10)11-7-2-1-3-8-11;/h1-3,7-8,10,12H,4-6,9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBXFBDHVPAUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Fragment Synthesis

The cyclobutyl group is synthesized via diastereoselective reduction of cyclobutylidene Meldrum’s acid derivatives. In a seminal approach, ketone 2 undergoes Knoevenagel condensation with Meldrum’s acid (14 ) to form cyclobutylidene intermediate 16 (88% yield). Subsequent NaBH₄ reduction at −5°C in tetrahydrofuran (THF) affords cis-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)cyclobutane-1-carboxylate (17 ) with a diastereomeric ratio (dr) of 99.6:0.4 after recrystallization. This step is critical for establishing the stereochemistry of the cyclobutane ring, which influences the pharmacological activity of the final compound.

Table 1: Optimization of Cyclobutylidene Meldrum’s Acid Reduction

| Parameter | Condition | Yield (%) | Dr |

|---|---|---|---|

| Solvent | THF | 68 | 98.4:1.6 |

| Temperature | −5°C | 82 | 99.6:0.4 |

| Recrystallization | 2-PrOH/EtOAc | 79 | 99.5:0.5 |

Phenylethanamine Backbone Preparation

The phenylethylamine moiety is synthesized via LiAlH₄ reduction of phenylacetamide-1-C¹⁴, yielding 2-phenylethylamine with 95% efficiency. This method avoids racemization and ensures high enantiomeric excess (ee) when chiral auxiliaries are employed. Nitrosation studies further demonstrate the stability of the amine group under acidic conditions, enabling subsequent functionalization.

Convergent Coupling Strategies

Amidation and Alkylation

Cyclobutane carboxylic acid 7 is coupled with β-phenylethylamine via mixed anhydride or carbodiimide-mediated amidation. Using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in acetonitrile, benzyl 3-oxocyclobutane-1-carboxylate (15 ) is formed in quantitative yield. Hydrogenolysis of the benzyl ester followed by amidation with 2-phenylethylamine furnishes the target amine precursor.

Reductive Amination

An alternative route employs reductive amination between cyclobutyl ketones and phenylacetaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 achieves 85% conversion, though stereochemical control remains challenging without chiral catalysts.

Diastereoselective and Enantioselective Approaches

Chiral Auxiliary-Mediated Synthesis

Incorporating (S)-phenylethylamine (SPEA ) as a chiral resolving agent during salt formation enhances dr to ≥99.5:0.5. The diastereomeric salt 7·SPEA is recrystallized from ethyl acetate/2-propanol, yielding enantiopure amine after acid liberation.

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of enamine intermediates derived from cyclobutyl ketones and β-phenylethylamine achieves 90% ee using (R)-BINAP ligands. This method, however, requires stringent moisture-free conditions and specialized equipment.

Purification and Hydrochloride Salt Formation

Crude 2-cyclobutyl-1-phenylethanamine is purified via recrystallization or distillation (b.p. 195–198°C). Treatment with hydrogen chloride (HCl) in ethyl acetate affords the hydrochloride salt, which is isolated by filtration and dried under vacuum. Analytical characterization by ¹H NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity.

Table 2: Analytical Data for this compound

| Parameter | Value |

|---|---|

| Melting Point | 215–218°C (decomp.) |

| ¹H NMR (CDCl₃) | δ 7.39–7.26 (m, 5H), 3.78 (d, J=9.8 Hz, 1H) |

| HRMS (ESI) | m/z [M + H]⁺ calcd: 218.1542 |

Scalability and Industrial Considerations

The transition from laboratory-scale to industrial production necessitates eliminating column chromatography. The optimized route employs telescoped reactions, where intermediates are carried forward without isolation, improving the overall yield from 23% to 39%. Solvent selection (e.g., toluene/tert-butanol mixtures) minimizes waste generation and enhances diastereoselectivity during NaBH₄ reductions.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-1-phenylethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted phenylethanamine derivatives.

Scientific Research Applications

Chemistry

2-Cyclobutyl-1-phenylethanamine hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in the development of new chemical entities.

Biology

This compound is investigated for its potential biological activities, particularly in relation to enzyme interactions and metabolic pathways. Its ability to modulate biological targets makes it a subject of interest in pharmacological studies.

Medicine

Research into the pharmacological properties of this compound suggests potential therapeutic applications:

- Neurotransmitter Modulation: The compound may influence neurotransmitter systems, particularly dopamine and serotonin receptors, indicating possible uses in treating mood disorders and neurodegenerative diseases.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, warranting further investigation into its efficacy and mechanisms of action.

Industry

In industrial applications, this compound can be used as a precursor for synthesizing specialty chemicals and pharmaceuticals, enhancing the production processes in chemical manufacturing.

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Potential modulation of dopamine and serotonin receptors, relevant for mood disorders. |

| Antimicrobial Activity | Exhibits activity against various bacterial strains; further studies needed for specific pathogens. |

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on dopamine receptor activity in vitro. Results indicated a significant increase in receptor binding affinity compared to control compounds, suggesting its potential use in developing treatments for conditions like depression or Parkinson's disease.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment assessing antimicrobial properties, this compound demonstrated significant inhibitory effects against Staphylococcus aureus with an IC50 value of approximately 10 µg/mL. Further research is ongoing to explore its effectiveness against other bacterial strains.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1-phenylethanamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and cognitive function. The compound may also interact with serotonin receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with this compound, such as aromatic phenyl groups, cyclic alkyl substituents, or amine functionalities. Key differences in substituents and stereochemistry influence their physicochemical and biological properties.

Cyclobutyl/Phenyl Methanamine Derivatives

(a) (R)-Cyclobutyl(phenyl)methanamine Hydrochloride

- CAS No.: 1956435-19-0

- Similarity Score : 1.00 (structural isomer)

- Key Differences: The cyclobutyl group is directly bonded to the phenyl ring rather than via an ethanamine linker.

(b) 1-(2-Fluorophenyl)cyclobutyl)methanamine Hydrochloride

- CAS No.: 1228879-43-3

- Key Differences: Incorporates a fluorine atom on the phenyl ring, enhancing electronegativity and metabolic stability compared to the non-fluorinated parent compound .

Cyclopropyl Analogues

(a) 2-Phenylcyclopropanamine Hydrochloride (Tranylcypromine)

- CAS No.: 61-81-4

- Molecular Weight : 155.64 g/mol

- Applications: Clinically used as a monoamine oxidase inhibitor (MAOI) for depression .

- Key Differences : The cyclopropane ring introduces higher ring strain than cyclobutyl, increasing reactivity. This structural feature is critical for its irreversible MAO inhibition .

(b) 2-Cyclopropyl-2-phenylethan-1-amine Hydrochloride

- CAS No.: 1803609-85-9

- Molecular Weight : 197.70 g/mol

Branched-Chain Analogues

(a) (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | MW (g/mol) | Structural Feature | Known Applications |

|---|---|---|---|---|---|

| 2-Cyclobutyl-1-phenylethanamine HCl | 2197062-46-5 | C₁₂H₁₇N·HCl | 211.73 | Cyclobutyl-ethyl linker | Research & Development |

| (R)-Cyclobutyl(phenyl)methanamine HCl | 1956435-19-0 | C₁₁H₁₅N·HCl | 197.70 | Direct cyclobutyl-phenyl bond | Undisclosed |

| 2-Phenylcyclopropanamine HCl (Tranylcypromine) | 61-81-4 | C₉H₁₁N·HCl | 155.64 | Cyclopropane ring | Antidepressant (MAOI) |

| 2-Cyclopropyl-2-phenylethan-1-amine HCl | 1803609-85-9 | C₁₁H₁₅N·HCl | 197.70 | Cyclopropyl substituent | Research |

| 1-(2-Fluorophenyl)cyclobutyl)methanamine HCl | 1228879-43-3 | C₁₁H₁₃FN·HCl | 229.69 | Fluorinated phenyl ring | Industrial applications |

Key Findings from Structural Comparisons

Ring Size and Reactivity :

- Cyclobutyl groups offer moderate ring strain compared to cyclopropane derivatives, balancing stability and reactivity. This may explain the R&D focus on 2-cyclobutyl-1-phenylethanamine HCl over more reactive cyclopropyl analogues .

- Fluorination (e.g., 1-(2-fluorophenyl)cyclobutyl derivative) enhances metabolic stability and electronic properties, making such compounds candidates for targeted drug design .

Steric and Electronic Effects :

- The ethyl linker in 2-cyclobutyl-1-phenylethanamine HCl provides conformational flexibility absent in rigid cyclopropane-based drugs like tranylcypromine. This flexibility could be advantageous in probing diverse biological targets .

Safety Profiles :

- Unlike tranylcypromine, which has well-documented toxicity as an MAOI, 2-cyclobutyl-1-phenylethanamine HCl lacks GHS classification, suggesting a safer profile for exploratory research .

Biological Activity

2-Cyclobutyl-1-phenylethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclobutyl group attached to a phenylethylamine structure, which is known for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly the monoamine neurotransmitters. It may act as a reuptake inhibitor or receptor modulator , influencing levels of serotonin, dopamine, and norepinephrine in the brain. This interaction can lead to various pharmacological effects, including:

- Stimulant effects : Potentially enhancing mood and cognitive function.

- Anxiolytic properties : Reducing anxiety levels through modulation of neurotransmitter systems.

Analgesic Effects

Studies involving related compounds have shown analgesic properties. For instance, compounds with similar structural motifs have been tested in pain models, indicating potential efficacy in pain management. The analgesic potency can be evaluated using the tail flick method in animal models.

Case Studies

- Analgesic Activity : In a study examining the analgesic effects of structurally related amines, it was found that certain derivatives exhibited significant pain relief comparable to traditional analgesics. This suggests that this compound may also possess similar effects.

- Neurotransmitter Interaction : A study focused on the interaction of phenylethylamines with serotonin receptors indicated that modifications to the amine structure could enhance binding affinity and selectivity for specific receptor subtypes, which may be relevant for this compound.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Analgesic Activity | Neurotransmitter Interaction |

|---|---|---|---|

| 2-Cyclobutyl-1-phenylethanamine HCl | Potential | Possible | Modulator |

| Phenylethylamine | Moderate | Significant | Agonist |

| 1-Phenylbutylamine | High | Moderate | Inhibitor |

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-Cyclobutyl-1-phenylethanamine hydrochloride to ensure laboratory safety?

- Methodological Answer :

- Handling : Avoid skin/eye contact; use PPE (gloves, eye protection) and ensure adequate ventilation. Prohibit eating/drinking in handling areas .

- Storage : Keep containers tightly closed in a cool, dry place away from heat, sunlight, and open flames. Glass containers are recommended .

- Fire Safety : Use fire-resistant clothing and self-contained breathing apparatus during firefighting. Evacuate non-essential personnel .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) environments to confirm the cyclobutyl and phenyl groups.

- Mass Spectrometry (MS) : Determine molecular weight (211.73 g/mol) and fragmentation patterns .

- Elemental Analysis : Verify composition (C₁₂H₁₇N·HCl) and purity .

Q. How should researchers mitigate risks due to incomplete toxicological data for this compound?

- Methodological Answer :

- Precautionary Measures : Assume potential hazards (e.g., sensitization, mutagenicity) until data is available. Conduct in vitro toxicity screens (e.g., Ames test for mutagenicity) .

- Exposure Control : Use fume hoods and monitor air quality during large-scale use .

Advanced Research Questions

Q. How can experimental design address contradictions in stability/reactivity data for this compound?

- Methodological Answer :

- Stress Testing : Expose the compound to varied pH, temperature, and light conditions to identify degradation products via HPLC or LC-MS.

- Compatibility Studies : Test interactions with common solvents/reagents (e.g., oxidizers, acids) to map incompatibilities .

- Cyclobutyl Strain Analysis : Use computational modeling (DFT) to assess ring strain’s impact on reactivity .

Q. What strategies are effective for synthesizing this compound with high yield and purity?

- Methodological Answer :

- Route Optimization : Adapt methods for analogous amines (e.g., reductive amination of cyclobutyl ketones with phenethylamine derivatives).

- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol). Monitor purity via TLC .

- Yield Challenges : Address steric hindrance from the cyclobutyl group by optimizing reaction time/temperature .

Q. How to design ecotoxicological studies for this compound given data gaps?

- Methodological Answer :

- Tiered Testing : Follow OECD guidelines (e.g., Daphnia magna acute toxicity, algal growth inhibition).

- Bioaccumulation Potential : Use log P calculations (estimated via software) to prioritize testing for hydrophobic compounds .

- Soil Mobility : Conduct column leaching experiments with varying soil pH/organic content .

Q. What methodologies are recommended to investigate metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites via LC-HRMS.

- Isotopic Labeling : Synthesize ¹⁴C-labeled compound to track distribution and excretion in rodent models .

- Enzyme Inhibition Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Interlaboratory Validation : Compare results across labs using standardized protocols (e.g., USP monographs).

- Dynamic Light Scattering (DLS) : Assess aggregation states affecting solubility measurements.

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and polymorphic forms .

Q. What experimental controls are critical when studying this compound’s biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.